3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]azepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2.ClH/c1-14-9(13-15(2)11(14)18)7-16-6-4-3-5-8(12)10(16)17;/h8H,3-7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHOAWIEQAEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)CN2CCCCC(C2=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride typically involves multiple steps:
Formation of the Triazole Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.
Attachment of the Azepan-2-one Ring: The triazole moiety is then linked to the azepan-2-one ring through a series of nucleophilic substitution reactions.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological properties. Key analogues include:
4-Amino-3-alkyl-1-[(4-alkyl-5-mercapto(or 5-oxo)-4H-1,2,4-triazol-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-ones (e.g., compounds 5a–c, 6a–c, 7)
- Structural Differences: Substituents: These analogues feature a 5-mercapto or 5-oxo group on the triazole ring, compared to the 5-oxo group in the target compound. Backbone: The azepan-2-one ring in the target compound is replaced with a 4,5-dihydro-1H-1,2,4-triazol-5-one system in the analogues. Functional Groups: The presence of a secondary amino group (4-amino) in the analogues contrasts with the tertiary amine in the target compound.
4-Amino-3-(4-chlorobenzyl)-1-[(5-alkylamino-1,3,4-thiadiazol(or oxazol)-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-ones (e.g., compounds 8, 9, 10)
- Structural Differences :
- Heterocyclic Core : These derivatives incorporate 1,3,4-thiadiazole or oxazole rings instead of the 1,2,4-triazole.
- Substituents : A 4-chlorobenzyl group replaces the methyl groups on the triazole ring in the target compound.
Physicochemical and Pharmacological Implications
- Hydrochloride Salt vs. Free Bases : The hydrochloride form of the target compound enhances solubility in aqueous media compared to neutral triazole derivatives, which may improve bioavailability .
- 5-Oxo vs. 5-Mercapto Groups : The 5-oxo group in the target compound may confer higher polarity and hydrogen-bonding capacity relative to 5-mercapto analogues, influencing receptor binding .
- Azepan-2-one vs.
Table 1: Structural Comparison of Key Compounds
Methodological Considerations in Structural Analysis
The crystallographic software SHELX (particularly SHELXL) is widely used for refining small-molecule structures, including triazole derivatives . Tools like WinGX and ORTEP-3 facilitate graphical representation of molecular geometries, which is critical for comparing bond lengths, angles, and conformations across analogues .
Biological Activity
The compound 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride is a synthetic derivative of azepan and triazole, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both a triazole and an azepan moiety. The presence of the triazole ring is significant as it is known for enhancing biological activity through various mechanisms, including acting as a bioisostere for amide bonds. Its molecular formula is , with a molecular weight of approximately 272.74 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂·HCl |
| Molecular Weight | 272.74 g/mol |
| Functional Groups | Amino, Triazole, Azepan |
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole-containing compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and other cancer types with IC50 values ranging from 1 to 10 µM .
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in tumor growth and progression .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases .
- Cell Cycle Arrest : Studies suggest that triazole derivatives can cause cell cycle arrest at various phases, contributing to their anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity against various pathogens. The triazole moiety is known for its antifungal properties and has been utilized in treating fungal infections .
Neuroprotective Effects
Emerging studies indicate potential neuroprotective effects of triazole derivatives in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of triazole derivatives in inhibiting the growth of different cancer cell lines. The results showed that compounds with structural similarities to This compound had IC50 values below 5 µM against HeLa cells, indicating strong anticancer potential .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of triazole derivatives against common bacterial strains. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving cyclization, alkylation, and salt formation is typically employed. Key steps include refluxing intermediates (e.g., triazole precursors) with NaBH₄ in ethanol for 4 hours, followed by selective crystallization. Reaction parameters such as solvent polarity (e.g., ethanol/water ratios) and temperature control (e.g., 70–80°C) significantly impact yield and purity. Yield optimization (e.g., 60–80%) can be achieved by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and azepanone ring conformation. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while melting point analysis (e.g., 126–134°C) provides preliminary purity validation .
Q. How does the presence of the hydrochloride salt influence solubility and stability during biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, facilitating dissolution in polar solvents (e.g., DMSO/water mixtures). Stability studies under varying pH (4–8) and temperature (4–37°C) should be conducted using accelerated degradation protocols. Monitor via HPLC to assess salt dissociation kinetics and degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 1,2,4-triazole moiety in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., triazole N3 as nucleophilic). Experimental validation via substituent-specific reactions (e.g., alkylation at N1 vs. N4) paired with kinetic studies (e.g., Arrhenius plots) clarifies regioselectivity. Compare with analogous triazole derivatives to isolate steric/electronic effects .
Q. How can computational chemistry methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (e.g., GROMACS) model binding affinities. Parameterize force fields using crystallographic data from similar triazole-containing ligands. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd) .
Q. What experimental strategies resolve contradictions between spectral data and proposed molecular configurations?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping azepanone protons), employ 2D techniques (COSY, HSQC) or isotopic labeling (¹³C-enriched intermediates). Single-crystal X-ray diffraction provides definitive structural proof, resolving discrepancies between predicted and observed dihedral angles (e.g., triazole-azepanone linkage) .
Q. How can process control and simulation improve scalability of the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) to monitor reaction progress. Use computational fluid dynamics (CFD) to optimize mixing efficiency in large-scale reactors. Chiral HPLC with polysaccharide columns ensures enantiomeric excess (>99%) during crystallization .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability assays and cytochrome P450 inhibition studies (e.g., CYP3A4). For toxicity, employ zebrafish embryos (Danio rerio) to assess developmental effects. PK parameters (t½, Cmax) can be derived from rodent plasma samples analyzed via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
